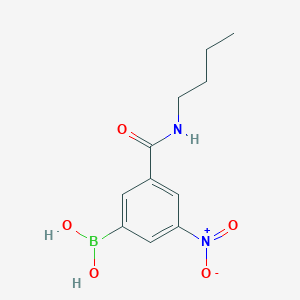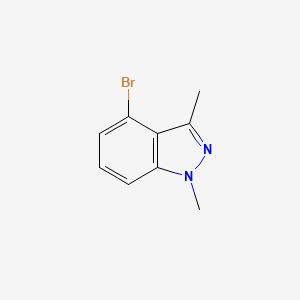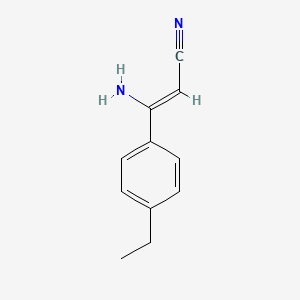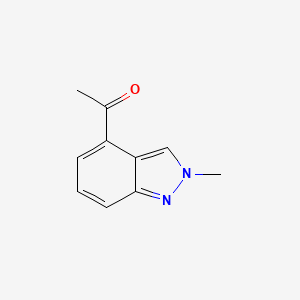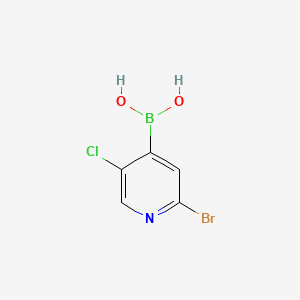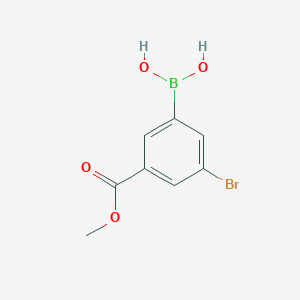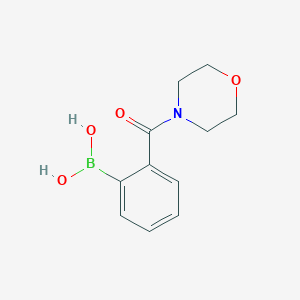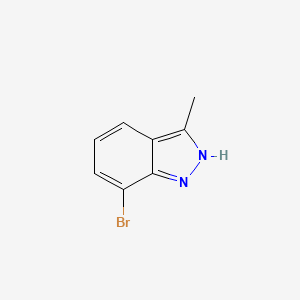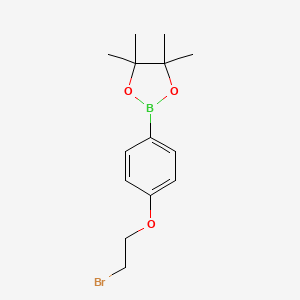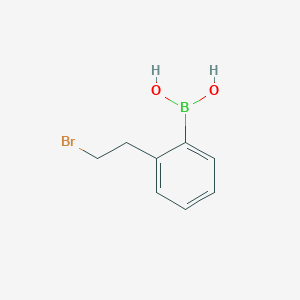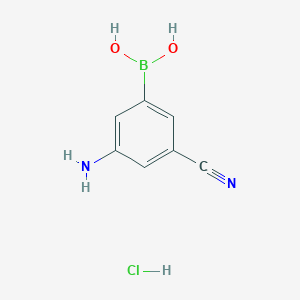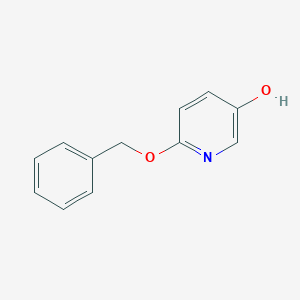
6-(苄氧基)吡啶-3-醇
描述
“6-(Benzyloxy)pyridin-3-OL” is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of 3-Hydroxypyridine, which is isolated from Bamboo grass . 3-Hydroxypyridine derivatives are structural analogues of vitamin B6 and have a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of “6-(Benzyloxy)pyridin-3-OL” consists of a pyridine ring with a benzyloxy group attached to the 6th carbon and a hydroxyl group attached to the 3rd carbon . The InChI code for this compound isInChI=1S/C12H11NO2/c14-11-6-7-12 (13-8-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 . Physical and Chemical Properties Analysis
The molecular weight of “6-(Benzyloxy)pyridin-3-OL” is 201.22 g/mol . Other physical and chemical properties such as density, melting point, and boiling point were not found in the available resources.科学研究应用
1. 配位聚合物和光物理性质
- 应用: 6-(苄氧基)吡啶-3-醇的衍生物,特别是 3,5-双(吡啶-2-基甲氧基)苯甲酸,已被用于合成镧系元素配位化合物。这些化合物表现出有趣的光物理性质,使其在材料科学和光子应用中具有潜在的用途。这些配合物表现出发光效率,并具有更长的激发态寿命,表明在发光材料中具有潜在的用途 (Sivakumar 等,2011)。
2. 聚合物化学中的含吡啶基苯并恶嗪
- 应用: 对由 6-(苄氧基)吡啶-3-醇衍生物合成的含吡啶基苯并恶嗪的研究表明,其与环氧树脂具有不同寻常的固化行为。这一发现表明在热固性聚合物的开发中具有潜在的应用,这可能对各种工业应用产生影响,例如涂料、粘合剂和复合材料 (Lin 等,2014)。
3. 抗菌和抗氧化活性
- 应用: 6-(苄氧基)吡啶-3-醇的衍生物已显示出在抗菌和抗氧化活性方面的潜力。这表明它们与药物研究有关,特别是在开发新的抗菌剂和抗氧化剂方面 (Flefel 等,2018)。
4. 新型合成方法和中间体
- 应用: 该化合物已被用作新型合成方法中的关键中间体,例如在合成抗生素莫西沙星中。这强调了它在药物合成和药物开发中的重要性 (潘显华,2008)。
5. 光动力活性与 DNA 相互作用
- 应用: 对 BODIPY 化合物的研究,包括 6-(苄氧基)吡啶-3-醇的衍生物,揭示了它们在光动力疗法中的潜力,特别是在治疗结直肠癌方面。这些化合物表现出有希望的光化学性质和 DNA 相互作用能力,这对于它们在光动力疗法中的有效性至关重要 (Barut 等,2019)。
作用机制
Target of Action
It is known that pyridin-3-ol derivatives, which 6-(benzyloxy)pyridin-3-ol is a part of, are structural analogues of vitamin b6 and have a wide range of pharmacological properties .
Biochemical Pathways
It is known that pyridin-3-ol derivatives can exhibit antioxidant properties , suggesting that they may interact with oxidative stress pathways.
Result of Action
Given its structural similarity to pyridin-3-ol derivatives, it may share similar effects, such as antioxidant properties .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.
生化分析
Biochemical Properties
6-(Benzyloxy)pyridin-3-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator, depending on the enzyme it interacts with. The nature of these interactions is crucial for understanding the compound’s role in biochemical pathways .
Cellular Effects
6-(Benzyloxy)pyridin-3-OL affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 6-(Benzyloxy)pyridin-3-OL involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Benzyloxy)pyridin-3-OL can change over time. The compound’s stability and degradation are important factors to consider. Over time, 6-(Benzyloxy)pyridin-3-OL may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, even after its initial application .
Dosage Effects in Animal Models
The effects of 6-(Benzyloxy)pyridin-3-OL vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. It is important to identify the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
6-(Benzyloxy)pyridin-3-OL is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of metabolites within the cell, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, 6-(Benzyloxy)pyridin-3-OL is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 6-(Benzyloxy)pyridin-3-OL is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
6-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-6-7-12(13-8-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPWAEVWZUALPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654768 | |
| Record name | 6-(Benzyloxy)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725256-57-5 | |
| Record name | 6-(Benzyloxy)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


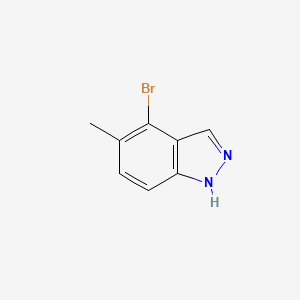
![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)
